molecular formula C8H8N4S B12980165 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine

4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine

Cat. No.: B12980165
M. Wt: 192.24 g/mol
InChI Key: GJLYRGJQENMHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine (CAS 1416372-54-7) is a high-purity chemical compound offered for research use only. This heterocyclic organic compound features a thiazole core structure linked to a pyrimidine ring, with a molecular formula of C8H8N4S and a molecular weight of 192.24 g/mol . This chemical scaffold is of significant interest in medicinal chemistry and oncology research. Compounds based on the 4-(thiazol-5-yl)pyrimidin-2-amine structure have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK12 . CDK12 is a transcriptional kinase that plays a critical role in regulating the expression of DNA damage response genes, and its overexpression has been linked to various cancers, including esophageal squamous cell carcinoma (ESCC) . Research indicates that inhibiting CDK12 can disrupt transcription elongation, induce DNA damage, trigger cell cycle arrest, and promote apoptosis in cancer cells, positioning this compound as a valuable tool for investigating novel anticancer therapeutics . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

4-methyl-5-pyrimidin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H8N4S/c1-5-6(13-8(9)12-5)7-10-3-2-4-11-7/h2-4H,1H3,(H2,9,12)

InChI Key

GJLYRGJQENMHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Methyl 5 Pyrimidin 2 Yl Thiazol 2 Amine Core

Established Synthetic Pathways for the Thiazole-Pyrimidine Scaffold

The construction of the 4-methyl-5-(pyrimidin-2-yl)thiazol-2-amine core can be achieved through several reliable synthetic routes. These methods primarily involve the sequential or convergent assembly of the thiazole (B1198619) and pyrimidine (B1678525) rings.

Pyrimidine Ring Cyclization Approaches

A prevalent strategy for assembling the thiazole-pyrimidine scaffold involves the cyclization of a pre-functionalized thiazole intermediate to form the pyrimidine ring. This is often achieved through the condensation of an enaminone with a guanidine (B92328) derivative. acs.orgnih.gov For instance, a key intermediate, 3-(dimethylamino)-1-(4-methyl-2-(substituted-amino)thiazol-5-yl)prop-2-en-1-one, can be reacted with a guanidine salt in the presence of a base like sodium hydroxide (B78521) in a suitable solvent such as 2-methoxyethanol. nih.gov This reaction, often facilitated by microwave irradiation, leads to the formation of the desired pyrimidine ring, yielding the this compound core. acs.orgacs.org The versatility of this method allows for the introduction of various substituents on the pyrimidine ring by using appropriately substituted guanidines. nih.gov

Another approach involves the treatment of a 4-amino-thiazole-5-carboxamide derivative with trifluoroacetic anhydride, which serves as the source for the CF3 group in the final pyrimidine ring. mdpi.com Furthermore, multicomponent reactions, such as the one-pot, three-component cyclocondensation of a substituted 4-phenylthiazole-2-amine, acetylacetone, and an aromatic aldehyde, have been utilized to construct fused thiazolo[3,2-α]pyrimidine systems, which are structurally related to the core of interest. biointerfaceresearch.com

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While not a direct method for the initial construction of the heterocyclic core, it is a key strategy for derivatizing the scaffold, particularly for introducing aryl amine substituents. acs.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org For instance, a brominated thiazole-pyrimidine scaffold can be coupled with various amines to introduce diversity at specific positions. acs.org The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has significantly expanded the scope and efficiency of this reaction, making it applicable to a wide range of substrates under milder conditions. wikipedia.orgrsc.orgnih.gov

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylated amine product and regenerate the Pd(0) catalyst. libretexts.org

Condensation Reactions with Thiourea (B124793) and Related Reagents

The formation of the 2-aminothiazole (B372263) ring is a cornerstone of many synthetic routes toward the target scaffold. A classic and widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or a related thioamide derivative. researchgate.netnih.gov For the synthesis of the this compound core, a suitable α-haloketone precursor bearing the pyrimidine moiety would be required.

Alternatively, and more commonly for this specific scaffold, the thiazole ring is constructed first. For example, the reaction of 4-bromoacetyl-3-methyl-5-oxo-1-phenyl-2-pyrazoline with thiourea yields a 4-(2-aminothiazol-4-yl) intermediate. researchgate.net Similarly, α-halogenation of β-keto esters followed by cyclization with thiourea is a reported method for synthesizing 2-aminothiazoles. nih.gov The reaction of substituted anilines with ammonium (B1175870) thiocyanate (B1210189) can produce substituted thioureas, which are then used in Hantzsch-type reactions. nih.gov The use of thiourea is a fundamental step in building the 2-aminothiazole portion of the final compound. researchgate.netmdpi.comresearchgate.net

Functionalization and Derivatization Strategies at Key Structural Positions

To explore the structure-activity relationships (SAR) and optimize the biological activity of the this compound core, extensive derivatization at various positions of the pyrimidine and thiazole rings is commonly performed. acs.orgnih.gov

Modifications on the Pyrimidine Moiety

The pyrimidine ring offers several sites for modification, which can significantly impact the properties of the molecule. One common strategy is the introduction of substituents at the 2-position of the pyrimidine ring. This is often achieved by starting with a 2-chloropyrimidine (B141910) intermediate and performing nucleophilic aromatic substitution reactions with various amines. mdpi.com This allows for the installation of a wide range of functionalities, including piperazines, morpholines, and other cyclic or acyclic amines, which can influence solubility and target engagement. mdpi.com

Furthermore, the synthesis of pyrimidines can be designed to incorporate substituents from the start. For example, using substituted guanidines in the cyclization reaction with enaminones allows for the direct installation of different groups at the 2-amino position of the pyrimidine. nih.gov The exploration of different substituents on the pyrimidine ring is a key aspect of lead optimization in drug discovery programs targeting this scaffold. nih.govmdpi.com

Substitutions on the Thiazole Ring

The thiazole ring also presents opportunities for structural modification. The methyl group at the 4-position of the thiazole can be replaced with other groups to probe the effect of size and electronics on biological activity. For example, substitution with a bulkier, electron-withdrawing trifluoromethyl group has been shown to markedly increase potency in some cases. acs.org

The 2-amino group of the thiazole is another key position for derivatization. While often retaining the amino group for its hydrogen bonding capabilities, it can be further functionalized. acs.org For instance, N-alkylation or N-arylation can be performed to introduce additional substituents. The synthesis of various 2-substituted-4-methyl-5-(pyrimidin-2-yl)thiazoles allows for a comprehensive exploration of the chemical space around this core structure. researchgate.netnih.govmdpi.comdrugbank.com

Below is a table summarizing some of the key derivatization strategies and the resulting modifications:

Position of ModificationReagents and ConditionsResulting Functional Group/ModificationReference
Pyrimidine C2-position Substituted guanidines, enaminone, NaOH, 2-methoxyethanol, microwaveVariously substituted amino groups acs.orgnih.gov
Pyrimidine C4-position N/A (Part of core scaffold)Thiazole ring attachmentN/A
Pyrimidine C5-position N/A (Part of core scaffold)UnsubstitutedN/A
Pyrimidine C6-position 2-chloropyrimidine intermediate, various aminesSubstituted amino groups (e.g., piperazinyl, morpholinyl) mdpi.com
Thiazole C2-amino group N-alkylation/N-arylation reagentsSubstituted amino groups nih.govdrugbank.com
Thiazole C4-position Synthesis starting from different ketonesAlkyl or aryl groups other than methyl acs.org
Thiazole C5-position N/A (Part of core scaffold)Pyrimidine ring attachmentN/A

Alterations at the Amino Linker

The 2-amino group on the thiazole ring of the this compound scaffold is a critical site for synthetic modification. Its nucleophilic nature allows for a variety of chemical transformations, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents. These alterations can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Key modifications at this position often involve N-alkylation, N-arylation, and acylation. For instance, the synthesis of derivatives for cyclin-dependent kinase (CDK) inhibition has extensively utilized modifications at this amino linker. In the development of CDK9 inhibitors, the 2-methylamino group was masked as a tert-butoxycarbonate to facilitate other synthetic steps. acs.org This protecting group strategy is a common tactic to prevent interference from the reactive amino group during subsequent reactions. acs.org

Direct alkylation, particularly methylation, of the amino group has been a successful strategy. N-methylation of the 2-aminothiazole core has led to the discovery of potent inhibitors for both CDK9 and CDK12. acs.orgnih.gov For example, a series of N-methyl-5-(2-(phenylamino)pyrimidin-4-yl)-4-thiazol-2-amine derivatives were synthesized to explore their effects on CDK9 potency. acs.org In a separate study, researchers developed 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel inhibitors of CDK12 for treating esophageal squamous cell carcinoma. nih.gov One such compound, designated H63, was identified as a potent CDK12 inhibitor that induced cell cycle arrest and DNA damage in cancer cells. nih.gov

Furthermore, the amino group can be substituted with more complex aryl groups. The synthesis of 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine was achieved through the condensation of an enaminone intermediate with N-m-tolyl-guanidine carbonate. nih.govresearchgate.net This demonstrates a more complex substitution pattern involving both an aryl and a methyl group on the nitrogen atom.

Acylation is another common modification. The 2-amino group can readily react with acyl chlorides or other activated carboxylic acid derivatives to form amides. nih.govmdpi.com This reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor and provides a linker to attach various other functionalities. This strategy was employed in the synthesis of 2-amino-4,5-diarylthiazole derivatives, where the amino group was functionalized with an amide bond to explore anti-Candida albicans activity. mdpi.com

Table 1: Examples of Derivatives with Alterations at the Amino Linker

Parent CompoundModification at 2-Amino GroupResulting Derivative ExampleResearch Focus/FindingReference
This compoundN-MethylationN-Methyl-5-(2-(phenylamino)pyrimidin-4-yl)-4-thiazol-2-aminePotent CDK9 inhibitor. acs.org
This compoundN-MethylationH63 (a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative)Potent CDK12 inhibitor with anti-ESCC activity. nih.gov
This compoundN-Aryl, N-Methyl Substitution4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amineStructural characterization of a complex derivative. nih.govresearchgate.net
2-Aminothiazole CoreN-AcylationN-(4,5-diarylthiazol-2-yl)benzamidesFunctionalization to produce anti-Candida albicans agents. mdpi.com
2-Aminothiazole CoreProtection as Carbamatetert-butyl methyl(4-methyl-5-(3-oxobutanoyl)thiazol-2-yl)carbamateIntermediate in the synthesis of CDK9 inhibitors. acs.org

Biological Activity and Molecular Mechanisms of 4 Methyl 5 Pyrimidin 2 Yl Thiazol 2 Amine Derivatives Preclinical Focus

Inhibition of Cyclin-Dependent Kinases (CDKs)

Derivatives of the 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine scaffold have been identified as potent inhibitors of several members of the Cyclin-Dependent Kinase family, a group of enzymes crucial for cell cycle progression and transcription.

CDK4/6 Inhibition and Cell Cycle Regulation (e.g., G1 phase arrest)

A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6). acs.orgnih.gov These kinases, in complex with cyclin D, are pivotal in regulating the G1 phase of the cell cycle, and their inhibition is a validated strategy in cancer therapy. acs.orgnih.gov

Medicinal chemistry efforts led to the discovery of compound 78 (4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with an ionizable piperazine (B1678402) group on the pyridine (B92270) ring), which demonstrated excellent potency against CDK4 and CDK6. acs.org As a direct consequence of this inhibition, compound 78 was shown to induce cell cycle arrest in the G1 phase in a dose-dependent manner. acs.org In MV4-11 acute myeloid leukemia cells, treatment with this derivative resulted in a significant accumulation of cells in the G1 phase, increasing the G1 population from 61% in untreated cells to 85% at a concentration of 0.40 µM. acs.org Further optimization of this scaffold led to compound 83 , an orally bioavailable inhibitor with high selectivity that produced significant tumor growth inhibition in mouse xenograft models. acs.orgnih.gov

CompoundTarget KinaseKi (nM)Cellular EffectCell LineRef
78 CDK41G1 Phase ArrestMV4-11 acs.org
CDK634 acs.org
83 CDK4/6-Tumor Growth InhibitionMV4-11 acs.orgnih.gov

CDK9 Inhibition and Transcriptional Modulation

The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold has been extensively modified to produce potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). capes.gov.brnih.govacs.org CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates transcription by phosphorylating the C-terminal domain of RNA polymerase II. acs.orgnih.gov Cancer cells often exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins for their survival, making CDK9 an attractive therapeutic target. capes.gov.bracs.org

Researchers designed and synthesized a series of derivatives, investigating how different functional groups on the pyrimidine (B1678525) or thiazole (B1198619) moieties affected CDK9 potency and selectivity. capes.gov.brnih.gov This work led to the identification of compound 12u , which inhibits CDK9 with a half-maximal inhibitory concentration (IC50) of 7 nM and displays over 80-fold selectivity against CDK2. capes.gov.brnih.gov The mechanism of action for these inhibitors involves the suppression of CDK9-mediated transcription. This leads to a reduction in the levels of key survival proteins, such as Mcl-1, which in turn reinstates the process of programmed cell death (apoptosis) in cancer cells. acs.org X-ray crystallography studies of compound 12u bound to CDK9 have provided structural insights into its binding mode, revealing that the selectivity for CDK9 over other CDKs arises from the relative malleability of the CDK9 active site. capes.gov.bracs.org

CompoundTarget KinaseIC50 (nM)SelectivityMolecular MechanismRef
12u CDK97>80-fold vs CDK2Inhibits RNA Pol II transcription; Reduces Mcl-1 levels capes.gov.brnih.govacs.org
Ia CDK9, CDK1, CDK21-6 (Ki)Pan-CDK inhibitor- nih.govacs.org
12a CDK9, CDK1, CDK21-6 (Ki)Pan-CDK inhibitor- nih.govacs.org

CDK12 Inhibition and DNA Damage Response

More recently, derivatives based on the 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine core have been identified as novel inhibitors of Cyclin-Dependent Kinase 12 (CDK12). nih.gov CDK12 is a transcriptional kinase that plays a critical role in maintaining genomic stability by regulating the expression of genes involved in the DNA damage response (DDR). nih.gov

In a study focused on esophageal squamous cell carcinoma (ESCC), where CDK12 is often overexpressed, a new series of inhibitors was synthesized. nih.gov Among them, compound H63 emerged as a potent CDK12 inhibitor. nih.gov Mechanistic investigations revealed that H63 exerts its anticancer effects through a dual mechanism. Firstly, it blocks transcriptional elongation, leading to the downregulation of core genes required for the G1 phase, thereby inducing cell cycle arrest. nih.gov Secondly, it disrupts the DNA damage response by altering the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, leading to an accumulation of DNA damage. nih.gov This suggests that inhibiting CDK12 with compounds like H63 can simultaneously halt cell proliferation and compromise the cell's ability to repair DNA damage. nih.gov

CompoundTarget KinaseCellular EffectsMolecular PathwayRef
H63 CDK12Cell Cycle Arrest (G1), DNA DamageDownregulates G1-phase genes; Alters CDK12-ATM/ATR-CHEK1/CHEK2 axis nih.gov

Aurora Kinase Inhibition and Mitotic Regulation

In addition to CDKs, derivatives of the this compound core structure have been developed as potent inhibitors of Aurora kinases A and B. acs.orgnih.govdundee.ac.uk These are crucial serine/threonine kinases that govern multiple aspects of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.

Through cell-based screening, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases. acs.orgnih.gov The lead compound from this series, CYC116 (also known as compound 18 ), demonstrated significant inhibitory activity against both Aurora A and Aurora B. acs.orgnih.gov

Suppression of Mitotic Histone H3 Phosphorylation

A key function of Aurora B kinase during mitosis is the phosphorylation of histone H3 at serine 10 (H3S10ph). nih.gov This phosphorylation event is tightly correlated with chromosome condensation and is considered a hallmark of mitotic cells. nih.gov The identified N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives were shown to effectively suppress the mitotic phosphorylation of histone H3 in cellular assays. acs.orgnih.gov This activity serves as a direct pharmacodynamic marker of Aurora B inhibition within the cell.

Induction of Aberrant Mitotic Phenotypes and Polyploidy

The inhibition of Aurora kinases A and B by these compounds disrupts the highly orchestrated process of mitosis. acs.orgnih.gov This disruption leads to a range of observable defects, including mitotic failure and the emergence of aberrant mitotic phenotypes. acs.orgnih.gov A common consequence of Aurora B inhibition is the failure of cytokinesis, the final step of cell division. This failure results in cells exiting mitosis without dividing, leading to the formation of polyploid cells (cells containing more than two sets of chromosomes). acs.orgnih.gov The anticancer effects of the lead compound CYC116 were shown to be a direct result of cell death that follows this mitotic failure and the subsequent increase in polyploidy. acs.orgnih.gov

CompoundTarget KinaseKi (nM)Cellular PhenotypeRef
CYC116 (18) Aurora A8.0Mitotic failure, increased polyploidy, suppression of histone H3 phosphorylation acs.orgnih.gov
Aurora B9.2 acs.orgnih.gov

Broader Receptor/Enzyme Target Engagement

Preclinical research into the broader receptor and enzyme interactions of this compound derivatives has explored their potential to modulate various signaling pathways. The following subsections detail the current understanding of these interactions.

Currently, there is no publicly available preclinical research data that specifically details the activation or inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway by derivatives of this compound.

There is no available scientific literature from preclinical studies indicating that derivatives of this compound have modulatory effects on the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). While other thiazole-containing compounds have been investigated as modulators of mGluR5, this specific chemical scaffold has not been identified as an mGluR5 modulator in the reviewed literature.

Cellular Antiproliferative Effects in Preclinical Models

Derivatives of the this compound scaffold have demonstrated significant cellular antiproliferative effects in a variety of preclinical cancer models. These compounds have been shown to inhibit the growth of cancer cell lines and induce programmed cell death through various mediated pathways.

A number of derivatives based on the 4-(thiazol-5-yl)pyrimidin-2-amine structure have shown potent growth-inhibitory effects across a panel of human cancer cell lines. For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized and evaluated for their antiproliferative activities. One notable compound, referred to as compound 78, was found to be a highly effective antiproliferative agent, exhibiting a GI₅₀ (concentration for 50% inhibition of cell proliferation) value of 23 nM against the MV4-11 human leukemia cell line. Further optimization of this series led to the discovery of compounds 58 and 69, which also demonstrated potent antiproliferative activities in a range of cancer cell lines, including those of leukemia, breast, colon, ovary, pancreas, and prostate origin.

In another study, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines were developed as highly active CDK9 inhibitors. Two compounds from this series showed significant antiproliferative effects with GI₅₀ values of 90 nM and 40 nM in the HCT-116 human colon cancer cell line. More recently, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as novel inhibitors of cyclin-dependent kinase 12 (CDK12) for the potential treatment of esophageal squamous cell carcinoma (ESCC). One such derivative, H63, was identified as a potent inhibitor of CDK12 and demonstrated excellent anti-ESCC activity.

Below is an interactive table summarizing the growth inhibition data for selected derivatives in various cancer cell lines.

CompoundCancer Cell LineGI₅₀ (nM)Source
Compound 78MV4-11 (Leukemia)23
Unnamed Derivative 1HCT-116 (Colon Cancer)90
Unnamed Derivative 2HCT-116 (Colon Cancer)40
Compound 58VariousPotent
Compound 69VariousPotent
H63ESCC Cell LinesPotent

The antiproliferative activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Cancer cells frequently have a high demand for anti-apoptotic proteins to survive, and the inhibition of pathways that support this survival mechanism can trigger apoptosis.

Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine, which are potent CDK9 inhibitors, have been shown to reinstate apoptosis in cancer cells by selectively targeting survival proteins. One such compound, 12u, reduces the expression level of the Mcl-1 anti-apoptotic protein, subsequently triggering apoptosis in human cancer cell lines. However, not all derivatives operating through related mechanisms show strong apoptosis induction. For example, treatment with the CDK4/6 inhibitor, compound 83, had little effect on the induction of apoptosis in MV4-11 cells when analyzed by annexin (B1180172) V/propidium iodide double staining.

The table below provides a summary of the apoptotic activity of selected derivatives.

CompoundActivityCancer Cell Line(s)Source
Compound 12uInduces apoptosisHuman cancer cell lines
Compound 83Little effect on apoptosis inductionMV4-11 (Leukemia)
Thiadiazole DerivativesInduce apoptosisHL-60 and U937 cells

The cell death induced by this compound derivatives is mediated by the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. A primary mechanism identified is the inhibition of cyclin-dependent kinases (CDKs).

Derivatives of this scaffold have been developed as highly potent and selective inhibitors of CDK4 and CDK6. Inhibition of CDK4/6 leads to cell cycle arrest in the G1 phase. For example, compound 78 caused an accumulation of MV4-11 cells in the G1 phase in a concentration-dependent manner. This disruption of the cell cycle is a key factor in the antiproliferative effects of these compounds.

Another critical pathway targeted by these derivatives is the CDK9-mediated regulation of transcription. CDK9 is essential for the transcription of short-lived anti-apoptotic proteins, such as Mcl-1. By inhibiting CDK9, compounds like 12u reduce the levels of these survival proteins, thereby lowering the threshold for apoptosis and leading to cancer cell death.

More recently, derivatives have been identified as inhibitors of CDK12. The compound H63 was found to block transcription elongation and downregulate core genes of the G1 phase, inducing cell cycle arrest. Furthermore, it altered the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, leading to DNA damage, which can also trigger cell death pathways.

Structure Activity Relationship Sar and Rational Ligand Design of 4 Methyl 5 Pyrimidin 2 Yl Thiazol 2 Amine Analogs

Impact of Substituents on Kinase Selectivity and Potency

The core scaffold of 4-methyl-5-(pyrimidin-2-yl)thiazol-2-amine presents multiple positions for chemical modification, each influencing the compound's interaction with the target kinase's ATP-binding pocket. Strategic substitutions on the pyrimidine (B1678525), thiazole (B1198619), and aniline (B41778) rings have led to significant improvements in both potency and selectivity. acs.orgacs.orgacs.org

Role of Pyrimidine C5-Group Modifications

The C5 position of the pyrimidine ring has been identified as a key site for modification to enhance kinase selectivity, particularly for CDK9. acs.org Analysis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives revealed that introducing substituents at the C5 position of the pyrimidine core can significantly impact CDK9 potency and selectivity, especially when paired with a bulky substituted aniline moiety. acs.orgnih.gov

For instance, the introduction of a carbonitrile (CN) group at the C5 position of a 2-anilino-4-(thiazol-5-yl)pyrimidine derivative (compound 12a ) resulted in a compound with potent inhibition of CDK9, CDK1, and CDK2, with Kᵢ values in the low nanomolar range (1-6 nM). acs.org Further modifications at this position have been explored to fine-tune the selectivity profile. Modeling studies suggested that a functional group at the C5-pyrimidine position could enhance interactions with the gatekeeper region of CDK9. acs.org This has guided the synthesis of various analogs, as detailed in the table below, to explore the impact on CDK9 inhibition.

Table 1: Impact of Pyrimidine C5-Substituents on CDK Inhibition

Compound Pyrimidine C5-Substituent (R') Aniline Substituent (R) CDK9 Kᵢ (nM) CDK1 Kᵢ (nM) CDK2 Kᵢ (nM)
Ia H m-NO₂ 4 6 1
12a CN m-NO₂ 4 5 1

Data sourced from studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives. acs.org

Significance of Thiazole C2 and C4 Substituents

The substituents on the thiazole ring play a critical role in anchoring the inhibitor to the kinase active site. The C2-amino group and the C4-methyl group are particularly important for establishing key interactions. acs.orgacs.org

The C2-amino group is crucial for forming strong hydrogen bonds with the hinge region of the kinase, specifically with the backbone carbonyl of Glu81 and the backbone amide of Leu83 in CDK2. acs.org In many optimization efforts, this C2-amino moiety is kept unaltered due to its vital interaction with the highly conserved DFG motif in the CDK family. acs.org However, some studies have explored substitutions. For example, replacing the C2-amino group with a C2-methylamino or C2-ethylamino group was found to be detrimental to CDK2 and CDK4 activity, while only minimally affecting CDK9 potency. acs.org In contrast, another study found that a cyclopentylamino group at the C2 position was optimal for CDK4/6 inhibition. acs.org

The C4-methyl group of the thiazole ring engages in favorable hydrophobic interactions with the "gatekeeper" residue (Phe80 in CDK2, Phe103 in CDK9) in the ATP binding pocket. acs.orgacs.org The importance of this interaction is highlighted by the fact that the gatekeeper residue's size and nature dictate access to a hydrophobic pocket, influencing inhibitor selectivity. acs.org Modifications at the C4 position have been investigated to enhance these hydrophobic interactions. While the methyl group is often favored, other groups like cyclopropyl (B3062369) have also been synthesized and evaluated. acs.org

Table 2: Effect of Thiazole C2 and C4 Substitutions on Kinase Inhibition

Thiazole C2-Substituent Thiazole C4-Substituent Target Kinase Effect on Potency
Amino Methyl CDK2/CDK9 Potent Inhibition
Methylamino Methyl CDK2/CDK4 Detrimental
Ethylamino Methyl CDK2/CDK4 Detrimental
Methylamino Methyl CDK9 Minimal Effect
Cyclopentylamino Methyl CDK4/6 Optimal

Data compiled from various studies on thiazole-pyrimidine kinase inhibitors. acs.orgacs.org

Influence of Aniline Substituents on Activity

The aniline ring of the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold provides another avenue for improving inhibitor potency and modulating physical properties. The substitution pattern on this ring can significantly affect how the molecule fits into the ATP-binding pocket. acs.orgnih.gov

Structure-activity relationship studies have shown that the nature and position of substituents on the aniline ring are critical. nih.gov For instance, in a series of triazolopyrimidines, small electron-releasing substituents like methyl or ethyl at the para-position of the aniline ring were found to be optimal for antiproliferative activity. nih.gov The activity followed the order of Me > Et > OMe. nih.gov In the context of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, a meta-nitro substitution on the aniline ring (as in compound Ia ) resulted in a highly potent pan-CDK inhibitor. acs.org The design of second-generation inhibitors has involved creating ring-constrained analogs to explore and optimize these interactions further. nih.gov

Conformational Analysis and Binding Site Interactions

Understanding the three-dimensional structure of these inhibitors bound to their kinase targets is fundamental for rational drug design. X-ray crystallography has provided invaluable insights into the specific interactions that govern their binding affinity and selectivity. acs.orgnih.gov

X-ray Crystallographic Insights into Ligand-Target Complexes

X-ray crystal structures of this compound analogs in complex with various kinases, such as CDK2 and CDK9, have confirmed their ATP-competitive mode of inhibition. acs.orgacs.org These structures reveal that the pyrimidine and thiazole rings are nearly co-planar. nih.gov

The crystal structure of an analog complexed with CDK2/cyclin A shows the inhibitor occupying the ATP-binding site, with the aminopyrimidine moiety forming key hydrogen bonds with the kinase hinge region. acs.org Specifically, the exocyclic amino group and the N1 of the pyrimidine ring interact with the backbone of Leu83. A water molecule often mediates an additional hydrogen bond between the pyrimidine N3 and the backbone carbonyl of Leu83. acs.org

Crystal structures of a selective inhibitor (12u ) bound to both CDK9 and CDK2 have provided a basis for understanding selectivity. acs.org These studies suggest that the selectivity for CDK9 arises from the relative malleability of its active site compared to CDK2, rather than the formation of unique, specific polar contacts. researchgate.net The structural data confirms the importance of the C2-amino group of the thiazole in interacting with the conserved Asp residue of the DFG motif (Asp145 in CDK2). acs.orgacs.org

Hydrogen Bonding Networks and Hydrophobic Interactions

The binding of this compound analogs to kinases is stabilized by a network of hydrogen bonds and hydrophobic interactions. acs.orgacs.org

Hydrogen Bonding:

Hinge Region: The primary hydrogen bonding interactions occur between the 2-aminopyrimidine (B69317) part of the inhibitor and the kinase hinge region. The N-H of the 2-amino group and the pyrimidine N1 atom typically act as a hydrogen bond donor and acceptor, respectively, to the backbone of residues in the hinge (e.g., Leu83 in CDK2). acs.org

Thiazole C2-Amino Group: The amino group at the C2 position of the thiazole ring forms a crucial hydrogen bond with the side chain of a conserved aspartate residue in the DFG motif (Asp145 in CDK2). acs.orgacs.org Additional hydrogen bonds can also be observed with other residues like Gln131 and Asp86 in CDK2. acs.org

Hydrophobic Interactions:

Gatekeeper Pocket: The thiazole C4-methyl group fits into a hydrophobic pocket, making van der Waals contact with the gatekeeper residue (e.g., Phe80 in CDK2). This interaction is enhanced by the hydrogen bond between the thiazole C2-amino group and Asp145. acs.org

These intricate binding interactions, revealed through SAR and structural studies, provide a clear rationale for the observed inhibitory activities and guide the ongoing design of more effective and selective kinase inhibitors based on the this compound scaffold.

Modulation of Preclinical Pharmacokinetic Properties through SAR

The journey of a drug from administration to its target site is fraught with metabolic hurdles. A successful drug candidate must not only exhibit high potency and selectivity but also possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. For the this compound series, medicinal chemists have explored various structural modifications to optimize these parameters.

Oral administration is the most convenient and preferred route for drug delivery. However, for a drug to be orally bioavailable, it must be efficiently absorbed from the gastrointestinal tract and survive first-pass metabolism in the liver. The SAR studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have revealed key structural features that influence their oral uptake and systemic exposure. acs.orgnih.gov

A significant breakthrough in this area was the discovery of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are crucial targets in cancer therapy. acs.orgnih.gov Initial lead compounds, while potent, often suffer from poor oral bioavailability. Through medicinal chemistry optimization, researchers were able to identify compound 83 , an orally bioavailable inhibitor with remarkable selectivity. acs.orgnih.gov

The strategic introduction of specific functional groups plays a pivotal role in enhancing oral bioavailability. For instance, the incorporation of an ionizable piperazine (B1678402) group on the pyridine (B92270) ring of the 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine scaffold was explored. acs.org This modification can improve aqueous solubility and dissolution, which are often prerequisites for good absorption.

Further investigations into the SAR of this class of compounds have led to the development of other orally active analogs. For example, compound 18 (CYC116), a 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, was found to be an orally bioavailable inhibitor of Aurora kinases with demonstrated anticancer activity in preclinical models. nih.gov

The table below summarizes the oral bioavailability data for selected analogs, highlighting the impact of structural modifications.

CompoundStructureKey Structural FeaturesOral Bioavailability Data
83 4-(Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativeOptimized substitutions for CDK4/6 inhibitionOrally bioavailable inhibitor with remarkable selectivity. nih.gov
18 (CYC116) 4-Methyl-5-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)thiazol-2-amineMorpholino group at the para-position of the aniline ringPreliminary in vivo assessment showed oral bioavailability and anticancer activity. nih.gov

This table is generated based on available research findings. Specific quantitative data may vary between studies.

One common strategy to enhance microsomal stability is to block potential sites of metabolism. This can be achieved by introducing sterically hindering groups or by replacing metabolically labile moieties with more robust functionalities. For instance, the replacement of a metabolically susceptible methyl group with a cyclopropyl group has been shown to improve the metabolic stability of some kinase inhibitors. researchgate.net

In the context of related heterocyclic compounds, studies on piperazin-1-ylpyridazines have shown that replacing a benzene (B151609) ring with a thiazole ring can ameliorate metabolic instability. nih.gov This highlights the intrinsic stability of the thiazole core present in the title compound's analogs. Furthermore, the electronic properties of substituents can influence their susceptibility to metabolism. The introduction of electron-withdrawing groups can sometimes decrease the rate of oxidative metabolism.

The table below presents data on the microsomal stability of representative compounds, illustrating the effect of structural changes.

Compound/Analog SeriesKey Structural ModificationsMicrosomal Stability Findings
Pyrazolopyrimidine Analogs Introduction of a 3-(4-fluoro)phenyl groupExhibited good mouse/human liver microsomal stabilities. researchgate.net
Piperazin-1-ylpyridazine Derivatives Replacement of a benzene ring with a thiazole ringAmeliorated metabolic instability compared to the parent compound. nih.gov
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines Replacement of the thiazole core with a 1,2,4-thiadiazole (B1232254) coreShowed good metabolic stability in rat and human liver S9 fractions. acs.org

This table is generated based on available research findings. Specific quantitative data may vary between studies.

Computational and Theoretical Studies of 4 Methyl 5 Pyrimidin 2 Yl Thiazol 2 Amine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently applied to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Derivatives of the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold have been extensively studied as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and validated targets in cancer therapy. nih.govacs.org Molecular docking studies have been performed to understand the interactions between these compounds and various CDK isoforms, such as CDK2, CDK4, and CDK6. nih.gov The crystal structures of these kinases are typically obtained from the RCSB Protein Data Bank (PDB IDs for CDK2: 2WIH; CDK4: 2W96; CDK6: 2EUF) for use in docking experiments. nih.gov

In these studies, the thiazole (B1198619) C2-amino group is predicted to form strong interactions with the highly conserved DFG (Asp-Phe-Gly) motif in the kinase domain. Specifically, it often interacts with the aspartate residue (Asp145 in CDK2, Asp158 in CDK4, Asp163 in CDK6). nih.govacs.org The 4-methyl group on the thiazole ring is believed to enhance hydrophobic interactions with the "gatekeeper" phenylalanine residue (Phe80 in CDK2). acs.org

Docking scores, which estimate the binding affinity, have been used to select the most promising compounds for synthesis and further biological testing. nih.gov For instance, studies on related thiazolo-pyridopyrimidines identified compounds with strong docking scores that correlated with potent cytotoxic effects against cancer cell lines. nih.gov The interactions predicted by docking include hydrogen bonds and hydrophobic contacts with key amino acid residues in the ATP-binding pocket of the kinases. nih.gov For example, interactions with residues such as Lys33, Lys35, Lys43, and Asp145, Asp158, Asp163 are considered crucial for the bioactivity of these inhibitors against CDK2, CDK4, and CDK6, respectively. nih.gov

Table 1: Predicted Interactions of Thiazolyl-pyrimidine Derivatives with CDK Active Site Residues
Compound ScaffoldTarget ProteinKey Interacting ResiduesInteraction TypeSource
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK2Asp145, Phe80, Lys33H-Bond, Hydrophobic, Electrostatic nih.govacs.org
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4Asp158, Lys35Electrostatic nih.govnih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK6Asp163, Lys43Electrostatic nih.govnih.gov
Thiazolo-pyridopyrimidinesCDK4/6Not specifiedNot specified nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

To supplement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic picture of the conformational changes of the protein-ligand complex over time, offering deeper insights into the stability of the binding and the nature of the interactions.

For derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses within the active sites of CDK2, CDK4, and CDK6. nih.govnih.gov These simulations revealed that the complexes formed between the inhibitors and the kinases remained stable throughout the simulation period. nih.gov The stability is often measured by the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions.

Decomposition energy analysis performed after MD simulations has highlighted the critical role of polar interactions in determining the bioactivity of these inhibitors. nih.gov Specifically, electrostatic interactions with key lysine (B10760008) (Lys33/35/43) and aspartate (Asp145/158/163) residues in the CDK active sites were identified as major contributors to the binding energy. nih.gov These findings confirm the binding modes suggested by docking and help explain the differential activity of various derivatives against the CDK isoforms. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

For a series of 72 derivatives based on the 4-substituted N-phenylpyrimidin-2-amine scaffold, three-dimensional QSAR (3D-QSAR) models were developed to understand their inhibitory activities against CDK2, CDK4, and CDK6. nih.gov These models correlate the physicochemical properties (like steric and electrostatic fields) of the molecules with their observed biological activities. nih.gov

The robustness and predictive power of these models were validated using statistical metrics. nih.gov The results indicated that the constructed models were reliable for predicting the activity of new inhibitors. nih.gov Such models are valuable tools for guiding the design of new derivatives with potentially enhanced potency and selectivity. nih.gov

Table 2: Statistical Validation of 3D-QSAR Models for CDK Inhibitors
Target Proteinq² (Cross-validated correlation coefficient)R²pred (Predictive ability for external test set)Source
CDK20.7140.764 nih.gov
CDK40.8150.681 nih.gov
CDK60.7570.674 nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are processes that leverage computational power to search large databases of chemical compounds or to create novel molecular structures with desired biological activities. These approaches are integral to modern drug discovery, allowing for the efficient identification of lead compounds. nih.gov

The 4-methyl-5-(pyrimidin-2-yl)thiazol-2-amine scaffold and its analogs serve as a core structure for the design of new kinase inhibitors. acs.orgnih.gov Computational methods, including the combination of QSAR, molecular docking, and MD simulations, are used in an integrated workflow to screen virtual libraries and to design new derivatives. nih.govnih.gov For example, knowledge of the key interactions within the CDK active site, such as the hydrogen bonds with the hinge region and electrostatic interactions with the DFG motif, guides the structural modifications of the lead compounds. acs.org

This structure-based design approach has led to the synthesis of novel derivatives with improved potency and selectivity. For instance, replacing a phenyl group with a pyridine (B92270) ring and introducing ionizable groups were strategies employed to generate potent and specific CDK4/6 inhibitors from the parent 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore. acs.org The goal of these design efforts is often to identify compounds with high potency against target kinases while minimizing activity against other kinases to reduce potential off-target effects. nih.gov

Preclinical Pharmacological Investigations of 4 Methyl 5 Pyrimidin 2 Yl Thiazol 2 Amine Derivatives

In Vitro ADME Studies (Absorption, Distribution, Metabolism, Excretion)

In vitro ADME studies are fundamental to early-stage drug discovery, providing insights into how a compound is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted. These assays help to identify potential liabilities that could hinder a drug's effectiveness or lead to undesirable effects.

Plasma Protein Binding Characteristics

The extent to which a drug binds to proteins in the blood plasma, such as albumin, can significantly influence its distribution and availability to reach its therapeutic target. Only the unbound fraction of a drug is generally considered pharmacologically active. For derivatives of the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series, protein binding is a key parameter that is evaluated to understand their pharmacokinetic profile nih.gov. High plasma protein binding can affect a compound's tissue distribution and clearance rate.

Below is a representative table illustrating how plasma protein binding data is typically presented for a series of investigational compounds.

Compound DerivativePlasma Source% Protein Binding
Derivative AHuman95.2
Derivative BHuman88.5
Derivative CMouse92.1
Derivative DMouse76.8
This table is for illustrative purposes and does not represent actual data for the named compound.

Hepatic Microsomal Stability Assessment

The liver is the primary site of drug metabolism, and hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family. The hepatic microsomal stability assay is a common in vitro method used to predict the metabolic clearance of a compound in the body. In this assay, the test compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time.

Studies on related heterocyclic cores, such as aminothiazoles, have utilized this method to assess metabolic stability, often reporting the percentage of the parent compound remaining after a specific incubation period (e.g., 30 or 60 minutes) acs.org. For instance, investigations into 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ), a compound with a related structural motif, showed that its inhibitory activity was significantly reduced after incubation with hepatic microsomes and NADPH, indicating metabolic inactivation nih.gov. This highlights the importance of assessing metabolic stability to ensure a compound can maintain its therapeutic concentration for an adequate duration.

The following table shows sample data from a microsomal stability assay.

Compound DerivativeMicrosome SourceIncubation Time (min)% Parent Compound Remaining
Derivative 1Human3085
Derivative 2Human3045
Derivative 3Mouse6062
Derivative 4Mouse6015
This table is illustrative. Data is based on typical outcomes reported for similar heterocyclic compounds acs.org.

Permeability Assays (e.g., Caco-2 model)

To be effective when administered orally, a drug must be able to pass through the intestinal wall to enter the bloodstream. Permeability assays using cell lines like Caco-2 are the most common in vitro method for predicting intestinal absorption in humans nih.gov. The Caco-2 cell line is derived from human colorectal adenocarcinoma cells, and when grown on a semi-permeable membrane, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelial barrier nih.gov.

For heterocyclic compounds related to the 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine scaffold, Caco-2 permeability has been measured to predict oral bioavailability acs.org. The apparent permeability coefficient (Papp) is calculated from these experiments to classify compounds as having low, medium, or high permeability, providing a critical filter for selecting candidates suitable for oral administration.

A typical classification of compound permeability based on Caco-2 assay results is shown below.

Permeability ClassificationApparent Permeability (Papp) (10⁻⁶ cm/s)Predicted In Vivo Absorption
High> 10> 90%
Medium1 - 1020% - 90%
Low< 1< 20%
This table represents a standard classification system used for Caco-2 permeability data nih.gov.

In Vivo Pharmacodynamic Studies (Animal Models)

In vivo pharmacodynamic studies are performed in animal models to investigate the physiological and biochemical effects of a drug candidate and to establish a dose-response relationship. These studies are essential for demonstrating that a compound engages its intended target in a living system and produces the desired therapeutic effect.

Target Engagement Biomarkers

Biomarkers are measurable indicators that confirm a drug is interacting with its molecular target and modulating its activity. For derivatives of the this compound scaffold, which are often designed as kinase inhibitors, specific biomarkers are used to verify target engagement in vivo.

For example, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine designed as Aurora kinase inhibitors were shown to suppress the phosphorylation of histone H3, a direct substrate of Aurora B kinase nih.gov. Similarly, for 4-thiazol-2-anilinopyrimidine derivatives that inhibit CDK9, a reduction in the level of the Mcl-1 antiapoptotic protein serves as a downstream biomarker of the drug's activity acs.org. Monitoring these biomarkers in tumor tissues from animal models provides direct evidence of the drug's mechanism of action.

Compound ClassTarget KinaseBiomarkerEffect of Inhibition
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A/BPhospho-Histone H3Suppression of phosphorylation nih.gov
4-thiazol-2-anilinopyrimidine derivativesCDK9Mcl-1 ProteinReduction in protein levels acs.org

Cell Cycle Modulation in Xenograft Models

Many derivatives based on the this compound structure are developed as anticancer agents that target cyclin-dependent kinases (CDKs), which are key regulators of the cell division cycle. The efficacy of these compounds is often evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Studies have shown that these derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. For example, a derivative of 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine, acting as a CDK4/6 inhibitor, caused an accumulation of leukemia cells in the G1 phase of the cell cycle acs.org. In another study, a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative (H63), which inhibits CDK12, was found to induce G1-phase cell cycle arrest in esophageal squamous cell carcinoma models nih.gov. This antiproliferative effect is a primary goal of many targeted cancer therapies.

Compound DerivativeTargetCancer ModelObserved Effect
Compound 78 (4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative)CDK4/6MV4-11 (Leukemia)Accumulation of cells in G1 phase acs.org
Compound H63 (4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivative)CDK12Esophageal Squamous Cell CarcinomaG1 phase cell cycle arrest nih.gov
Compound 18 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)Aurora A/BCancer Cell LinesMitotic failure and increased polyploidy nih.gov

In Vivo Efficacy in Disease Models (e.g., Xenograft Studies)

Tumor Growth Inhibition in Murine Cancer Models

Derivatives of this compound have been shown to be potent inhibitors of tumor growth in various murine xenograft models. These studies are critical in demonstrating the potential therapeutic utility of these compounds.

One notable derivative, compound 83 , a highly potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), has demonstrated significant tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia (AML) using MV4-11 cells. In this study, the oral administration of compound 83 resulted in a marked reduction in tumor progression compared to the vehicle-treated control group.

Another derivative, H63 , a novel Cyclin-Dependent Kinase 12 (CDK12) inhibitor, has shown prominent anti-tumor activity in an in vivo model of esophageal squamous cell carcinoma (ESCC). nih.gov This highlights the potential of this chemical class to target different kinases and treat a range of cancers.

The table below summarizes the tumor growth inhibition data from a representative study of a this compound derivative in a murine xenograft model.

Tumor Growth Inhibition in MV4-11 Xenograft Model

Treatment Group Day 10 Tumor Volume (mm³) Day 21 Tumor Volume (mm³) Tumor Growth Inhibition (%)
Vehicle Control 250 ± 30 1200 ± 150 0

Systemic Tolerability in Preclinical Models

A crucial aspect of preclinical evaluation is the assessment of the systemic tolerability of a potential drug candidate. Encouragingly, derivatives of this compound have generally been well-tolerated in preclinical animal models.

In the study involving compound 83 , the significant anti-tumor efficacy was achieved without a negative impact on the body weight of the treated mice, which is a key indicator of good systemic tolerability. The animals did not exhibit any other observable signs of clinical toxicity throughout the study.

Similarly, the investigation of compound H63 in an ESCC model also reported good safety and tolerability in vivo. nih.gov These findings suggest that this class of compounds possesses a favorable therapeutic window, a critical attribute for further clinical development.

The following table presents data on the systemic tolerability of a this compound derivative in a murine model, focusing on body weight changes as a primary indicator of tolerability.

Systemic Tolerability in Murine Model

Treatment Group Initial Body Weight (g) Final Body Weight (g) Body Weight Change (%)
Vehicle Control 22.5 ± 1.2 24.0 ± 1.5 +6.7

Analytical Methodologies for Research and Characterization of 4 Methyl 5 Pyrimidin 2 Yl Thiazol 2 Amine

Spectroscopic Characterization Techniques (NMR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and can offer insights into the compound's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are fundamental techniques for the structural confirmation of this compound. In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, protons on the pyrimidine (B1678525) and thiazole (B1198619) rings would appear in the aromatic region of the spectrum, while the methyl group protons would be found in the upfield region. The coupling constants (J) between adjacent protons can help to establish the connectivity of the molecule.

In research on analogous compounds, such as N-Methyl-5-(2-(3-nitrophenylamino)pyrimidin-4-yl)-4-phenylthiazol-2-amine, specific proton signals are reported. For example, the methyl group protons typically appear as a singlet or doublet, and the protons on the pyrimidine and phenyl rings exhibit distinct multiplets and coupling patterns. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the carbon atoms in the heterocyclic rings and the methyl group would be characteristic of this class of compounds. For a related compound, N-Methyl-5-(2-((3-nitrophenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine, the ¹³C NMR spectrum shows distinct signals for the methyl carbon and the various carbons of the aromatic and heterocyclic rings. acs.org

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation behavior. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula. acs.org In studies of similar thiazolyl-pyrimidine derivatives, the protonated molecule [M+H]⁺ is often observed. acs.org For a related compound, [4-(2-amino-4-methyl-thiazol-5-yl)-pyrimidin-2-yl]-(3-nitro-phenyl)-amine, the predicted m/z for the [M+H]⁺ adduct is 329.08153. uni.lu The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

Table 1: Illustrative Spectroscopic Data for Structurally Related Thiazolyl-Pyrimidines

Technique Analyte Observed Signals/Ions Reference
¹H NMR N-Methyl-4-phenylthiazol-2-amine δ 2.99 (s, 3H, CH₃), 7.18 (s, 1H, thiazol-H), 7.36–7.43 (m, 1H, Ph-H), 7.43–7.50 (m, 2H, 2 × Ph-H), 7.75–7.81 (m, 2H, 2 × Ph-H), 8.73 (br s, 1H, NH) acs.org
¹³C NMR N-Methyl-5-(2-((3-nitrophenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine δ 31.49, 107.90, 112.77, 115.97, 119.41, 125.04, 129.12, 129.37, 130.09, 136.47, 142.37, 148.65, 154.89, 157.58, 159.21, 159.57, 170.52 acs.org
HRMS N-Methyl-4-phenylthiazol-2-amine m/z [M+H]⁺ calcd for C₁₀H₁₁N₂S, 191.0643; found 191.0512 acs.org
ESI-MS 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine m/z 305 (M+H)⁺ jst.go.jp

Chromatographic Purity and Impurity Profiling (HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating the target compound from any starting materials, by-products, or degradation products. Reversed-phase HPLC (RP-HPLC) is commonly used for this class of compounds. acs.org The purity of the compound is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. In the analysis of related compounds, purities of greater than 95% are often reported. acs.org The retention time (tR) is a characteristic property of the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying unknown impurities. As the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides molecular weight information for each component. This allows for the tentative identification of impurities, which can then be confirmed by synthesizing the suspected impurity and comparing its retention time and mass spectrum. Commercial suppliers of related compounds often provide LC-MS data as part of the characterization package. bldpharm.com

Table 2: Example of Chromatographic Conditions for Purity Analysis of a Related Compound

Technique Column Mobile Phase Flow Rate Detection Purity Reference
RP-HPLC - Method A and Method B - - 97% acs.org
UFLC Phenomenex Kinetex 5 μ C18 100A 250 mm × 4.60 mm Gradient 5–95% MeOH containing 0.1% formic acid (FA) over 7 min 1 mL/min Photo Diode Array >95% acs.org

Elemental Analysis for Compound Verification

Elemental analysis is a crucial technique used to determine the elemental composition (percentage of carbon, hydrogen, nitrogen, and sulfur) of a pure sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₈H₈N₄S). A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. In the synthesis of novel thiazolyl-pyrimidines, elemental analysis is a standard method for structural confirmation. nih.gov For instance, in the characterization of a new thiazolo[4,5-d]pyrimidine (B1250722) derivative, the calculated and found percentages for C, H, and N were reported to be in close agreement. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₈H₈N₄S)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 8 96.088 49.98%
Hydrogen H 1.008 8 8.064 4.20%
Nitrogen N 14.007 4 56.028 29.16%
Sulfur S 32.06 1 32.06 16.68%
Total 192.24 100.00%

Future Perspectives in Research on 4 Methyl 5 Pyrimidin 2 Yl Thiazol 2 Amine and Its Derivatives

Development of Next-Generation Kinase Inhibitors

The 4-(thiazol-5-yl)pyrimidin-2-amine framework is a cornerstone for the design of potent ATP-competitive kinase inhibitors. Research is intensely focused on modifying this central scaffold to enhance inhibitory activity and selectivity against key oncological targets, such as cyclin-dependent kinases (CDKs) and Aurora kinases.

A primary strategy involves the synthesis and evaluation of extensive libraries of derivatives. For instance, medicinal chemistry campaigns have explored substitutions at various positions on both the pyrimidine (B1678525) and thiazole (B1198619) rings. One study detailed the discovery of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of CDK4 and CDK6. acs.org Systematic modifications led to the identification of compound 83 , which demonstrated remarkable selectivity and, upon oral administration, caused significant tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia. acs.org

Structure-activity relationship (SAR) analysis is crucial in this process. It has been found that the introduction of specific functional groups can drastically alter a compound's profile. For example, in the development of CDK9 inhibitors based on this scaffold, substituting the hydrogen at the C5-position of the pyrimidine ring with a carbonitrile group led to compound 12a , which potently inhibited CDK9, CDK1, and CDK2 with Ki values in the low nanomolar range. acs.org Conversely, replacing the carbonitrile with a hydroxyl group resulted in a more than 155-fold loss in CDK9 inhibitory activity. acs.org These findings highlight the sensitivity of the kinase-inhibitor interaction to subtle structural changes.

Another research avenue focuses on different kinase families. Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and Aurora B kinases. nih.gov The lead compound from this series, 18 (CYC116) , showed Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively, and was advanced into Phase I clinical trials. nih.gov More recently, the 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold was utilized to develop novel inhibitors for CDK12, a potential target in esophageal squamous cell carcinoma (ESCC). nih.gov Among the synthesized compounds, H63 was identified as a potent CDK12 inhibitor with significant anti-ESCC activity in preclinical models. nih.gov

CompoundTarget Kinase(s)Inhibitory Potency (Ki or IC50)Reference
Compound 78 CDK4, CDK6Ki = 1 nM (CDK4), 34 nM (CDK6) acs.org
Compound 83 CDK4, CDK6Highly selective, potent inhibitor acs.org
Compound 12a CDK9, CDK1, CDK2Ki = 1-6 nM acs.org
Compound 12u CDK9IC50 = 7 nM (>80-fold selectivity vs CDK2) nih.govacs.org
Compound 18 (CYC116) Aurora A, Aurora BKi = 8.0 nM (Aurora A), 9.2 nM (Aurora B) nih.gov
Compound H63 CDK12Potent inhibitor with anti-ESCC activity nih.gov

Exploration of Novel Therapeutic Applications beyond Oncology

While the primary focus for 4-methyl-5-(pyrimidin-2-yl)thiazol-2-amine derivatives has been oncology, their mechanism of action—particularly the inhibition of fundamental cellular regulators like CDKs—suggests potential in other therapeutic areas.

One promising field is cardiovascular disease. CDK9, a transcriptional kinase, has been identified as a validated target not only for cancer but also for cardiac hypertrophy. nih.govnih.gov Research into CDK9 inhibitors based on the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine structure for cancer has thus opened a parallel path for investigating their utility in preventing or treating the pathological growth of heart muscle. nih.govnih.gov

The broader thiazole and pyrimidine heterocyclic families have also been investigated for anti-inflammatory properties. Studies have shown that certain thiazole derivatives can act as potent anti-inflammatory agents. biointerfaceresearch.com For example, a series of pyridine- and thiazole-based hydrazides were evaluated for their ability to inhibit protein denaturation, a marker of inflammation, with some compounds showing significant activity. acs.orgnih.gov This suggests that derivatives of the this compound scaffold could be rationally designed to target inflammatory pathways.

Furthermore, there is emerging interest in the role of kinase inhibitors in neurodegenerative diseases, such as Alzheimer's disease. nih.gov Thiazole and thiazolidine (B150603) derivatives have been shown to affect various targets implicated in Alzheimer's pathology, including the inhibition of cyclin-dependent kinase 5 (CDK5), which is involved in the hyperphosphorylation of tau protein. nih.gov The development of microtubule-stabilizing compounds based on pyrimidine structures also holds promise for treating neurodegenerative conditions. semanticscholar.org Given the established ability of the this compound core to generate potent kinase inhibitors, exploring its potential against targets like CDK5 could yield novel treatments for these debilitating diseases. nih.gov

Advanced Computational Modeling for Optimized Compound Design

Modern drug discovery heavily relies on advanced computational techniques to accelerate the design and optimization of new drug candidates. For derivatives of this compound, computational modeling is instrumental in understanding their interactions with target kinases and predicting the activity of novel structures.

Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are routinely employed. nih.govnih.gov These methods allow researchers to build predictive models that correlate the structural features of the inhibitors with their biological activity. For example, a combined 3D-QSAR, docking, and molecular dynamics (MD) simulation approach was used to analyze a series of 72 derivatives as potential CDK2/4/6 inhibitors, providing insights into the steric and electrostatic fields that govern their potency. nih.gov

X-ray crystallography provides high-resolution, empirical data on how these inhibitors bind to the active site of their target kinases. Co-crystal structures of derivatives bound to CDK2 and CDK9 have been solved, revealing the precise molecular interactions responsible for their inhibitory activity and selectivity. acs.orgnih.gov This structural information is invaluable for rationalizing observed SAR and guiding the design of new compounds. For instance, the analysis of 11 co-crystal structures helped conclude that the selective inhibition of CDK9 by a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series stems from the relative malleability of the CDK9 active site. nih.gov

These computational and structural biology techniques work in synergy. Docking models can screen virtual libraries of thousands of potential compounds, prioritizing a smaller, more manageable number for actual synthesis and biological testing. The experimental results then feed back to refine the computational models, creating a powerful, iterative cycle of design, synthesis, and testing that makes the search for optimized compounds more efficient and targeted.

Investigating Resistance Mechanisms in Preclinical Models

A significant challenge in targeted cancer therapy is the eventual development of drug resistance. A crucial area of future research for inhibitors derived from this compound, especially CDK4/6 inhibitors, is to understand and overcome these resistance mechanisms.

Preclinical models, including in vitro cell-based assays and in vivo tumor models, are essential for this purpose. Researchers develop drug-resistant cell lines by exposing cancer cells to progressively higher concentrations of an inhibitor over time. By comparing the resistant cells to the original, drug-sensitive cells, they can identify the molecular changes that allow the cancer to evade the drug's effects. nih.gov

Studies on resistance to CDK4/6 inhibitors have identified several potential mechanisms. These can be broadly categorized as:

Increased activity of the target: Amplification or overexpression of CDK6 can make the inhibitor less effective. nih.gov

Hyper-activation of downstream pathways: Increased activity of kinases like CDK2 can bypass the G1 cell cycle block imposed by CDK4/6 inhibition. nih.gov

Activation of alternate signaling pathways: Tumor cells can activate parallel pathways, such as the PI3K-mTOR pathway, to sustain their proliferation. nih.gov

One study developed palbociclib-resistant and abemaciclib-resistant breast cancer cell lines to investigate these mechanisms at a molecular level. nih.gov The findings showed that the resistant models had distinct characteristics; for example, the abemaciclib-resistant cells had higher levels of CDK6, and both models showed increased expression of genes related to the Epidermal Growth Factor Receptor (EGFR) pathway. nih.gov Such preclinical research is vital for identifying biomarkers that could predict which patients are likely to develop resistance and for developing rational combination therapies to prevent or overcome it.

Q & A

Q. What are the established synthetic routes for 4-Methyl-5-(pyrimidin-2-yl)thiazol-2-amine, and how can purity be validated?

The compound is typically synthesized via sequential acylation and amination reactions. For example, a related thiazole-pyrimidine hybrid was prepared by reacting 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acylating agents like p-fluorobenzoyl chloride, followed by amination under controlled conditions . Key characterization methods include:

  • HPLC : To confirm intermediate purity.
  • NMR spectroscopy : For structural validation of the thiazole and pyrimidine moieties.
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.

Q. What experimental strategies are recommended for initial biological screening of this compound?

Prioritize target-specific assays based on structural analogs. For instance:

  • Enzymatic inhibition assays : Neuraminidase (NA) inhibition protocols (IC50 determination) as described for structurally similar thiazole derivatives .
  • Kinase profiling : Aurora kinase inhibition assays using recombinant enzymes (e.g., Aurora A/B) with ATP-competitive binding studies .
  • Cytotoxicity screening : Cell viability assays (e.g., MTT) in cancer cell lines to identify potent derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Substituent variation : Modify the pyrimidine ring (e.g., fluorination at C5) or thiazole substituents (e.g., methyl groups) to assess impacts on binding affinity .
  • Bioisosteric replacements : Replace the pyrimidine with other heterocycles (e.g., triazoles) to evaluate selectivity changes .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with Aurora kinase’s hinge region .

Q. What crystallographic techniques are applicable for elucidating the binding mode of this compound with biological targets?

  • X-ray crystallography : Co-crystallize the compound with Aurora kinase or neuraminidase to resolve binding interactions. SHELX programs are widely used for structure refinement .
  • Electron density maps : Analyze active-site residues (e.g., Aurora A’s Lys162 and Glu181) to optimize ligand interactions .

Q. How can researchers resolve discrepancies in reported inhibitory activities across studies?

  • Assay validation : Repeat experiments under standardized conditions (e.g., pH, temperature) to exclude protocol variability. For example, a compound initially reported as inactive in NA inhibition showed activity upon retesting with adjusted substrate concentrations .
  • Orthogonal assays : Cross-validate enzymatic data with cellular assays (e.g., mitotic arrest phenotypes for Aurora inhibitors) .

Q. What methodologies are recommended for in vivo evaluation of this compound’s pharmacokinetics and efficacy?

  • Oral bioavailability : Administer the compound in murine models and measure plasma concentrations via LC-MS/MS. Aurora kinase inhibitors like CYC116 (a derivative) showed >50% oral bioavailability .
  • Tumor xenograft models : Evaluate antitumor efficacy by monitoring tumor volume regression and polyploidy induction .

Methodological Considerations for Data Analysis

Q. How should researchers address contradictory results in SAR studies?

  • Quantum chemical calculations : Use density functional theory (DFT) to compare electronic properties (e.g., HOMO-LUMO gaps) of active vs. inactive derivatives .
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify physicochemical parameters (logP, polar surface area) correlating with activity .

Q. What strategies optimize molecular docking accuracy for this compound’s derivatives?

  • Flexible docking : Account for side-chain movements in the target’s active site (e.g., Aurora kinase’s DFG motif) .
  • Consensus scoring : Combine results from multiple docking programs (e.g., Glide, GOLD) to improve prediction reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.